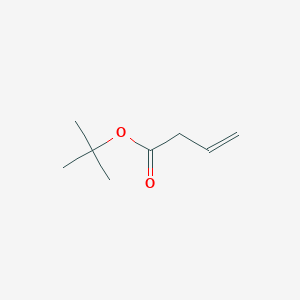

tert-Butyl 3-butenoate

描述

CCS1477 是一种新型的小分子抑制剂,靶向 E1A 结合蛋白 (p300) 和 CREB 结合蛋白 (CBP) 的溴结构域。 这些蛋白是组蛋白乙酰转移酶,在肿瘤发生中,特别是在急性髓性白血病和多发性骨髓瘤中起着重要作用 。 CCS1477 目前正在进行 I/II 期临床试验,并在临床前研究中显示出令人鼓舞的结果 .

准备方法

CCS1477 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。具体的合成路线和反应条件是专有的,尚未在公共领域完全公开。 据悉,该化合物是通过一系列有机反应合成的,这些反应确保了高选择性和效力 。工业生产方法可能涉及优化这些合成路线,以确保可扩展性和成本效益。

化学反应分析

CCS1477 主要与 p300 和 CBP 的溴结构域发生结合反应。 这些相互作用抑制组蛋白的乙酰化,导致基因表达发生改变 。在生理条件下,该化合物通常不会发生氧化、还原或取代反应。 这些反应形成的主要产物是 p300 和 CBP 的抑制形式,导致肿瘤发生途径的抑制 .

科学研究应用

CCS1477 具有广泛的科学研究应用:

作用机制

CCS1477 通过与 p300 和 CBP 的溴结构域以高亲和力结合而发挥作用(解离常数分别为 1.3 和 1.7 纳摩尔) 。这种结合抑制组蛋白的乙酰化,导致肿瘤发生基因表达的抑制。 该化合物还会影响其他关键的癌症驱动因子,包括 c-Myc 蛋白,该蛋白在癌症进展中起着至关重要的作用 。 通过抑制这些途径,CCS1477 有效地减少了肿瘤生长和增殖 .

相似化合物的比较

CCS1477 在对 p300 和 CBP 的溴结构域具有高选择性和效力方面是独特的。类似的化合物包括:

JQ1: 一种溴结构域抑制剂,靶向 BET 蛋白家族,包括 BRD4.

I-BET762: 另一种 BET 溴结构域抑制剂,在癌症治疗中具有应用.

GSK525762: 一种 BET 溴结构域的选择性抑制剂,用于各种癌症的临床试验.

与这些化合物相比,CCS1477 在急性髓性白血病和多发性骨髓瘤的临床前模型中显示出优越的疗效,特别是在与标准治疗方案联合使用的情况下 .

生物活性

tert-Butyl 3-butenoate (C8H14O2) is an ester compound notable for its potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and agrochemicals. This article reviews the biological properties of this compound, highlighting relevant research findings, case studies, and experimental data.

- Molecular Formula : C8H14O2

- Molecular Weight : 142.20 g/mol

- Boiling Point : 88 °C

- Flash Point : 31 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its metabolic stability and potential therapeutic applications. Key findings include:

Case Studies and Experimental Findings

Several studies have contributed to the understanding of this compound's biological activity:

- In Vitro Metabolism Studies : An investigation into the metabolic pathways of tert-butyl esters revealed that oxidative metabolism is a significant route for degradation in human liver microsomes. This study highlighted the involvement of multiple cytochrome P450 isoforms, suggesting that modifications to the tert-butyl group could improve metabolic stability without compromising biological activity .

- Antimicrobial Testing : While direct studies on this compound are scarce, related compounds have demonstrated antimicrobial effects. For instance, a series of butenoate derivatives were tested against bacterial strains, showing varying degrees of effectiveness, which may provide insights into the potential applications of this compound in antimicrobial formulations .

Table 1: Summary of Metabolic Stability Studies

| Compound | Metabolic Stability (t1/2 in HLM) | Major Metabolic Pathway |

|---|---|---|

| This compound | TBD | Oxidation via CYP450 |

| Trifluoromethylcyclopropyl analogue | Increased (114 min) | Reduced oxidation |

| Hydroxyl-substituted analogue | Moderate increase | Mixed pathways |

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl butenoate | E. coli | 32 µg/mL |

| Ethyl butenoate | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

属性

IUPAC Name |

tert-butyl but-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGASWKRTXGWPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348670 | |

| Record name | tert-Butyl 3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14036-55-6 | |

| Record name | tert-Butyl 3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-Butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tert-butyl 3-butenoate in the synthesis of (RS)-carnitine chloride?

A1: this compound serves as a key intermediate in the synthesis of (RS)-carnitine chloride. [] The process involves a four-step synthesis where this compound is first converted to tert-butyl 3,4-epoxybutyrate through a reaction with meta-chloroperbenzoic acid. This epoxybutyrate then reacts with trimethylamine hydrochloride, followed by hydrolysis to yield the final product, (RS)-carnitine chloride. [] You can find more details about this synthesis in the paper "New synthesis of (RS)-carnitine chloride." []

Q2: How is this compound prepared in the context of this synthesis?

A2: The synthesis begins with crotyl chloride, which is reacted with tert-butyl alcohol and triethylamine in ether to produce this compound. [] This straightforward reaction forms the foundation for the subsequent steps in the (RS)-carnitine chloride synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。